molecular formula C34H56O3S B8686189 Didodecylnaphthalenesulfonic acid CAS No. 40038-00-4

Didodecylnaphthalenesulfonic acid

Cat. No.: B8686189
CAS No.: 40038-00-4
M. Wt: 544.9 g/mol
InChI Key: IILMIAKZFKOMTK-UHFFFAOYSA-N
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Description

Didodecylnaphthalenesulfonic acid (HDDNS) is a sulfonic acid derivative featuring a naphthalene backbone substituted with two dodecyl (C₁₂) alkyl chains and a sulfonic acid group. Its amphiphilic structure enables applications in solvent extraction, particularly for selective metal ion recovery. HDDNS acts as a cation exchanger in nonpolar organic solvents, forming reverse micelles that facilitate the transfer of metal ions from aqueous to organic phases .

Key studies highlight its synergy with macrocyclic ligands like bis(tert-butylbenzo)-21-crown-7 (BtBB21C7) for cesium (Cs⁺) extraction from acidic nitrate solutions. Under non-loading conditions, HDDNS achieves a Cs⁺ distribution coefficient (DCs) of 100, with separation factors of 294 over Na⁺, 5.6 over K⁺, and 1.2 over Rb⁺ . This selectivity stems from the steric and electronic compatibility between Cs⁺ and the crown ether-HDDNS complex.

Properties

CAS No.

40038-00-4

Molecular Formula

C34H56O3S

Molecular Weight

544.9 g/mol

IUPAC Name

2,3-didodecylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C34H56O3S/c1-3-5-7-9-11-13-15-17-19-21-25-30-29-31-26-23-24-28-33(31)34(38(35,36)37)32(30)27-22-20-18-16-14-12-10-8-6-4-2/h23-24,26,28-29H,3-22,25,27H2,1-2H3,(H,35,36,37)

InChI Key

IILMIAKZFKOMTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCCCC)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Alkyl-Substituted Naphthalenesulfonic Acids

Dinonylnaphthalenesulfonic Acid (HDNNS)

  • Structure: Similar to HDDNS but with shorter, branched nonyl (C₉) chains.
  • Performance : HDNNS exhibits lower lipophilicity due to shorter alkyl chains, reducing aggregation stability in organic solvents. While HDNNS is also used in metal extraction, its selectivity for Cs⁺ is inferior to HDDNS, as longer dodecyl chains in HDDNS enhance micelle stability and cation binding .
  • Applications : Primarily employed in less demanding separations, such as Zn²⁺ or Mn²⁺ extraction, where high Cs⁺ selectivity is unnecessary .

Dinonylnaphthalenedisulfonic Acid

  • Structure: Features two sulfonic acid groups and nonyl chains.
  • Performance: The additional sulfonic acid group increases hydrophilicity, limiting its utility in nonpolar solvents. It is more suited for aqueous-phase dye synthesis (e.g., azo dyes) than solvent extraction .
Functional Analogs: Other Sulfonic Acids in Solvent Extraction

Di-(2-ethylhexyl) Phosphoric Acid (HDEHP)

  • Structure : A phosphoric acid derivative with branched ethylhexyl chains.
  • Performance : Unlike HDDNS, HDEHP preferentially extracts trivalent lanthanides and actinides (e.g., Am³⁺, Eu³⁺) via a solvation mechanism. HDDNS outperforms HDEHP in Cs⁺ selectivity due to its synergistic crown ether interactions .

Dodecylbenzenesulfonic Acid (DBSA)

  • Structure : A single benzene ring with a dodecyl chain and sulfonic acid group.
  • Performance : Lacks the rigidity of HDDNS’s naphthalene backbone, leading to weaker metal ion specificity. DBSA is primarily used in detergents and polymer emulsions rather than metal recovery .
Performance Metrics: HDDNS vs. Key Competitors
Compound Selectivity (Cs⁺/M⁺) DCs Aggregation Number Key Applications References
HDDNS Cs⁺/Na⁺ = 294 100 5–8 Cs⁺ recovery from HNO₃
HDNNS Not reported <10 3–5 Zn²⁺/Mn²⁺ extraction
HDEHP N/A N/A 2–4 Lanthanide/actinide separation
Dinonylnaphthalenedisulfonic Acid N/A N/A N/A Dye synthesis
Research Findings and Mechanistic Insights
  • Aggregation Behavior : HDDNS forms hydrated aggregates (n = 5–8) in CCl₄, critical for maintaining high metal-loading capacity. Larger aggregates improve Cs⁺ selectivity by stabilizing crown ether complexes .
  • Regulatory Status: HDDNS is classified under environmental regulations for sulfonic acids, alongside dinonyl and dodecyl variants .

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